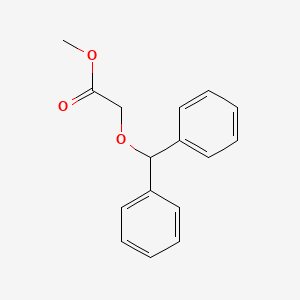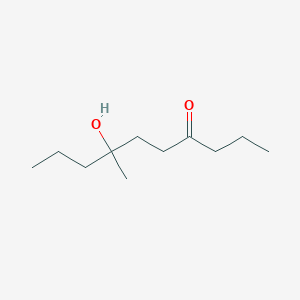
7-Hydroxy-7-methyldecan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy-7-methyldecan-4-one is an organic compound with a molecular formula of C11H22O2 It is a ketone with a hydroxyl group and a methyl group attached to the decane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-7-methyldecan-4-one can be achieved through several methods. One common approach involves the oxidation of 7-methyldecan-4-ol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an acidic medium to facilitate the oxidation process.
Another method involves the aldol condensation of 4-decanone with formaldehyde, followed by reduction of the resulting product to yield this compound. This reaction requires a strong base such as sodium hydroxide and a reducing agent like sodium borohydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. Catalysts such as platinum or palladium may be used to enhance the efficiency of the oxidation process.
Analyse Des Réactions Chimiques
Types of Reactions
7-Hydroxy-7-methyldecan-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrochloric acid, sulfuric acid, and various nucleophiles.
Major Products Formed
Oxidation: 7-Methyldecan-4-one, 7-methyldecanoic acid.
Reduction: 7-Hydroxy-7-methyldecan-4-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-Hydroxy-7-methyldecan-4-one has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 7-Hydroxy-7-methyldecan-4-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The ketone group can undergo nucleophilic addition reactions, leading to the formation of new compounds with potential biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Hydroxy-4-methylcoumarin
- 7-Hydroxy-4-methyl-2H-chromen-2-one
- 7-Hydroxy-7-methylnonan-4-one
Uniqueness
7-Hydroxy-7-methyldecan-4-one is unique due to its specific combination of functional groups and chain length. This combination imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to fulfill.
Propriétés
Numéro CAS |
14281-58-4 |
|---|---|
Formule moléculaire |
C11H22O2 |
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
7-hydroxy-7-methyldecan-4-one |
InChI |
InChI=1S/C11H22O2/c1-4-6-10(12)7-9-11(3,13)8-5-2/h13H,4-9H2,1-3H3 |
Clé InChI |
HBVNIHHSIHEIKC-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)CCC(C)(CCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


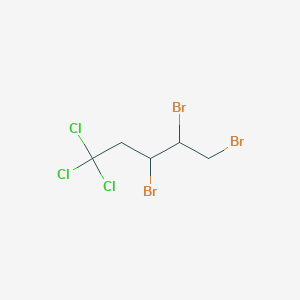
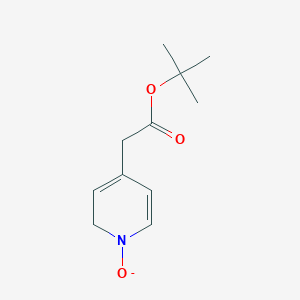
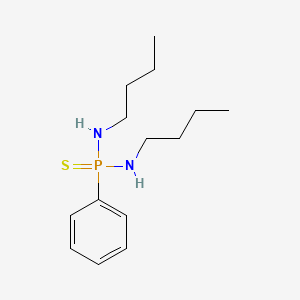
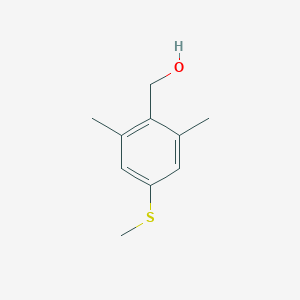
![[(Z)-1,2-diphenylethenyl]sulfonylbenzene](/img/structure/B14012333.png)
![3-Iodo-1-propan-2-ylpyrazolo[4,3-c]pyridin-4-amine](/img/structure/B14012339.png)
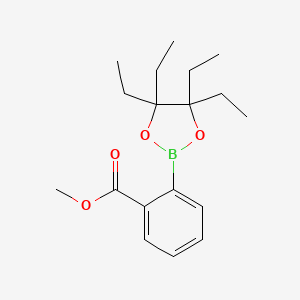
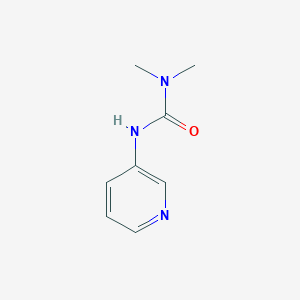
![2-[Bis(2-chloroethyl)aminomethyl]-4-tert-butyl-phenol](/img/structure/B14012346.png)
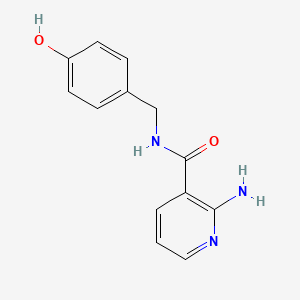
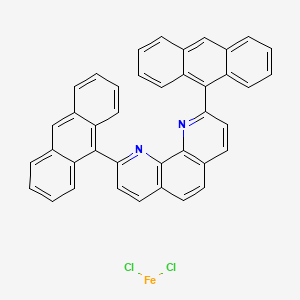
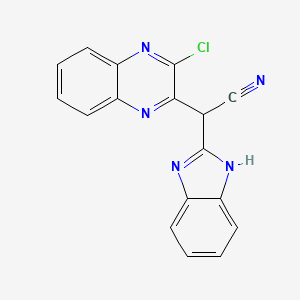
![1-Iodo-3,3-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14012377.png)
